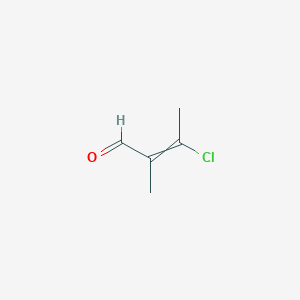
2-Butenal, 3-chloro-2-methyl-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenal, 3-chloro-2-methyl-, (Z)- is an organic compound with the molecular formula C5H7ClO. It is a derivative of 2-butenal, where a chlorine atom and a methyl group are substituted at the third and second positions, respectively. The (Z)-configuration indicates that the chlorine and methyl groups are on the same side of the double bond. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenal, 3-chloro-2-methyl-, (Z)- can be achieved through several methods. One common approach involves the chlorination of 2-methyl-2-butenal. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of 2-Butenal, 3-chloro-2-methyl-, (Z)- may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired isomer. The process may also include steps for the purification and isolation of the compound, such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenal, 3-chloro-2-methyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butenal, 3-chloro-2-methyl-, (Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butenal, 3-chloro-2-methyl-, (Z)- involves its reactivity with various biological and chemical targets. The compound can form covalent bonds with nucleophilic sites in enzymes and proteins, potentially altering their function. This reactivity is due to the presence of the electrophilic carbon-chlorine bond and the conjugated double bond system, which makes the compound susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenal, 3-methyl-: Similar structure but lacks the chlorine atom.
2-Butenal, 2-methyl-: Similar structure but with different substitution pattern.
Crotonaldehyde: The parent compound without the chlorine and methyl substitutions.
Uniqueness
2-Butenal, 3-chloro-2-methyl-, (Z)- is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and properties compared to its analogs. The (Z)-configuration also plays a crucial role in its chemical behavior and interactions.
Propriétés
Numéro CAS |
31357-35-4 |
|---|---|
Formule moléculaire |
C5H7ClO |
Poids moléculaire |
118.56 g/mol |
Nom IUPAC |
3-chloro-2-methylbut-2-enal |
InChI |
InChI=1S/C5H7ClO/c1-4(3-7)5(2)6/h3H,1-2H3 |
Clé InChI |
XFCGFNVPTTYOND-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



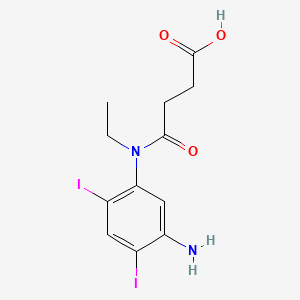
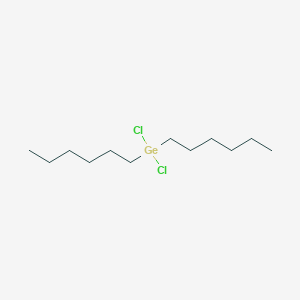
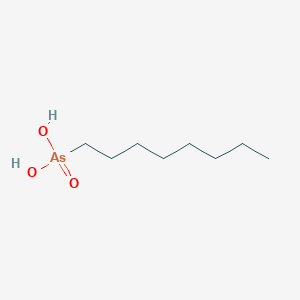

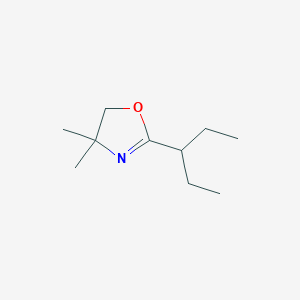

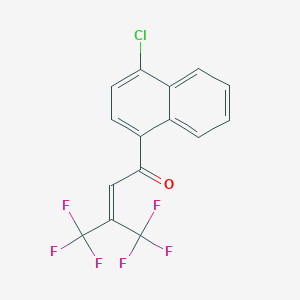



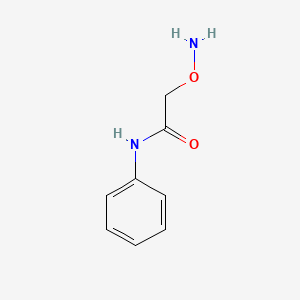
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
